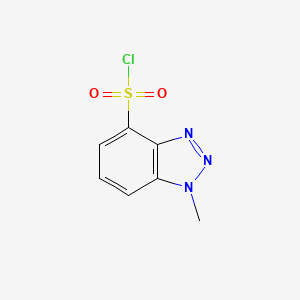

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonyl chloride derivatives is a common theme in the provided papers. For instance, the synthesis of 1,3-disulfonic acid benzimidazolium chloride is described as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine . Similarly, N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride is used as an intermediate for the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles . These examples demonstrate the versatility of sulfonyl chlorides in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is characterized by the presence of a sulfonyl group attached to a chloride atom. This functional group is highly reactive and can be used to introduce sulfone moieties into organic molecules. The papers do not provide detailed molecular structure analysis of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride, but they do discuss the characterization of similar compounds using techniques such as FT-IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in various chemical reactions. For example, they can be used in Friedel-Crafts sulfonylation reactions to produce diaryl sulfones . They also react with water, alcohols, and amines to yield sulfonic acids, esters, and amides . The reactivity of sulfonyl chlorides makes them valuable intermediates in the synthesis of a wide range of organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. These compounds are typically solid at room temperature and are known for their high reactivity, particularly in electrophilic substitution reactions. The papers provided do not discuss the specific properties of this compound, but they do highlight the properties of related sulfonyl chloride compounds. For instance, 3-methyl-1-sulfonic acid imidazolium chloride is described as an efficient and recyclable catalyst and solvent for the preparation of N-sulfonyl imines .

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

1-Methyl-1H-1,2,3-benzotriazole derivatives serve as versatile intermediates in the synthesis of various organic compounds. For instance, 5,5′-Methylene-bis(benzotriazole) is an important intermediate for preparing metal passivators and light-sensitive materials. Its practical synthesis involves green chemistry approaches, highlighting its importance in environmentally benign processes (Gu, Yu, Zhang, & Xu, 2009).

Corrosion Inhibition

Benzotriazole derivatives are known for their effectiveness as corrosion inhibitors, especially for copper and its alloys. Their ability to form protective layers on metal surfaces in various corrosive environments is well-documented. Research reviews have provided comprehensive insights into the mechanisms by which these compounds prevent corrosion, offering potential applications in industrial maintenance and preservation of metal artifacts (Walker, 1976).

Material Science and Polymer Chemistry

The modification of polymers with benzotriazole derivatives introduces new functionalities and enhances material properties. Xylan derivatives, for instance, have been modified to produce biopolymer ethers and esters with specific properties. These modifications have implications for drug delivery applications and the development of materials with tailored properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Advanced Analytical and Protective Applications

Benzotriazole derivatives are integral in the creation of advanced analytical techniques and protective coatings. They play a crucial role in the development of nanocontainers and protective layers for metals, offering increased protection and environmental safety. This application is particularly relevant in the field of anticorrosion coatings and the protection of steel and aluminum alloys (Kuznetsov, 2020).

Wirkmechanismus

In the context of biochemistry, the sulfonyl chloride group in the compound could potentially react with amines or alcohols in biological systems to form sulfonamides or sulfonate esters, respectively . These reactions could potentially interfere with the normal functioning of biological molecules, leading to various effects.

The environmental factors that could influence the action of “1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride” might include temperature, pH, and the presence of other reactive species. For instance, higher temperatures could potentially increase the rate of its reactions with other molecules .

Eigenschaften

IUPAC Name |

1-methylbenzotriazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2S/c1-11-5-3-2-4-6(14(8,12)13)7(5)9-10-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCCQCDMLOHIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)S(=O)(=O)Cl)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033464-77-5 |

Source

|

| Record name | 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2520972.png)

![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2520973.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)

![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)

![2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2520987.png)

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)

![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2520989.png)

![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)

![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)